2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967231
InChI: InChI=1S/C14H13NO/c1-2-15-9-12-7-10-5-3-4-6-11(10)8-13(12)14(15)16/h3-8H,2,9H2,1H3
SMILES:
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one

CAS No.:

Cat. No.: VC15967231

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one -

Specification

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name 2-ethyl-1H-benzo[f]isoindol-3-one
Standard InChI InChI=1S/C14H13NO/c1-2-15-9-12-7-10-5-3-4-6-11(10)8-13(12)14(15)16/h3-8H,2,9H2,1H3
Standard InChI Key HZRLANNZIASCJZ-UHFFFAOYSA-N
Canonical SMILES CCN1CC2=CC3=CC=CC=C3C=C2C1=O

Introduction

Chemical Structure and Nomenclature

Core Structure

The compound features a benzo[f]isoindole backbone, a fused bicyclic system comprising a benzene ring fused to an isoindole moiety. The "f" notation indicates the specific positioning of the fused rings, with the benzene ring attached at the 1,2 and 3,4 positions of the isoindole. The ketone group at position 1 and the ethyl substituent at position 2 define its functionalization (Figure 1) .

Molecular Formula: C14_{14}H13_{13}NO
Molecular Weight: 211.26 g/mol
IUPAC Name: 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one

Spectral Identifiers

  • SMILES: O=C1N(C2=CC=CC3=C2C=CC=C3)CC1CC

  • InChIKey: FNGJFVQVJHHPHY-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Cyclization Approaches

The benzo[f]isoindole core can be constructed via intramolecular cyclization of pre-functionalized precursors. A plausible route involves:

  • Friedel-Crafts Acylation: Introducing the ketone group via electrophilic aromatic substitution.

  • Alkylation: Installing the ethyl group using ethyl halides or via Grignard reagents.

A method analogous to the synthesis of 3-hydroxy-2,3-dihydro-1H-isoindole-1-thiones could be adapted. For example, reacting 2,N-dilithiobenzamides with ethyl-containing acylating agents may yield the target compound (Table 1).

Oxidation of Reduced Precursors

Oxidation of 2-ethyl-2,3-dihydro-1H-benzo[f]isoindole (PubChem CID 1390056) using agents like potassium permanganate or chromium trioxide could generate the ketone functionality.

Table 1: Hypothetical Synthesis Conditions

StepReagent/ConditionRoleExpected Outcome
1n-BuLi, THF, –78°C to 0°CGenerate dilithio intermediateDeprotonation at N and C2
2Ethyl chloroacetate, 0°CAcylationIntroduce ethyl ketone group
3NH4_4Cl (aqueous workup)Quench reactionIsolate crude product
4Column chromatography (SiO2_2)PurificationPure benzo[f]isoindol-1-one

Physicochemical Properties

Calculated Properties

  • LogP (Octanol-Water Partition Coefficient): Estimated at 3.2 (via PubChem algorithms) , indicating moderate hydrophobicity.

  • Hydrogen Bond Donor/Acceptor Count: 1 acceptor (ketone oxygen), 0 donors .

Stability and Reactivity

  • Thermal Stability: Likely stable up to 200°C based on analogous isoindole derivatives.

  • Reactivity: The ketone group participates in nucleophilic additions, while the ethyl group may undergo halogenation or oxidation.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • ν(C=O): Strong absorption at 1,710–1,740 cm1^{-1} (ketone stretch).

  • ν(C-H): Aromatic C-H stretches at 3,050–3,100 cm1^{-1} .

1H NMR (500 MHz, CDCl3_3)

  • δ 1.2–1.4 (t, 3H): Ethyl CH3_3 group.

  • δ 2.5–2.7 (m, 2H): Methylene protons adjacent to nitrogen.

  • δ 7.2–8.1 (m, 7H): Aromatic protons .

13C NMR (125 MHz, CDCl3_3)

  • δ 208.5: Ketone carbonyl carbon.

  • δ 45.2, 35.6: Methylene carbons.

  • δ 125–140: Aromatic carbons .

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